Unii-23jha49tez

Description

UNII-23JHA49TEZ is a unique chemical identifier assigned by the FDA’s Substance Registration System (SRS) to a specific compound. For example, CAS 905306-69-6 () and CAS 102562-86-7 () are structurally similar small molecules with nitrogen and oxygen heteroatoms, suggesting this compound may belong to a class of bioactive amines or heterocycles. However, insufficient data in the provided sources precludes a definitive introduction.

Properties

IUPAC Name |

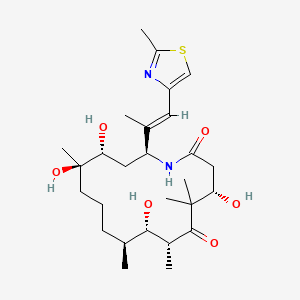

(4S,7R,8S,9S,13R,14R,16S)-4,8,13,14-tetrahydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-azacyclohexadecane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N2O6S/c1-15-9-8-10-27(7,35)22(31)12-20(16(2)11-19-14-36-18(4)28-19)29-23(32)13-21(30)26(5,6)25(34)17(3)24(15)33/h11,14-15,17,20-22,24,30-31,33,35H,8-10,12-13H2,1-7H3,(H,29,32)/b16-11+/t15-,17+,20-,21-,22+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYRHPDEFFZXST-RNERNZGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C(CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]([C@@H](C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220999-09-6 | |

| Record name | Ixabepilone diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220999096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IXABEPILONE DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23JHA49TEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

UNII-23jha49tez, also known as Amoxicillin Impurity D, is a compound associated with the antibiotic amoxicillin. Understanding its biological activity is critical for assessing its role in pharmaceutical formulations, particularly in relation to the efficacy and stability of amoxicillin. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C16H20N3NaO6S

- Molecular Weight: 405.4 g/mol

- CAS Number: 68728-47-2

- IUPAC Name: Sodium; 2-[[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

This compound exhibits biological activity primarily through its interaction with bacterial cell wall synthesis. Similar to amoxicillin, it binds to penicillin-binding proteins (PBPs), inhibiting transpeptidation and ultimately leading to bacterial cell lysis. This mechanism is crucial for its role as an impurity in understanding amoxicillin's degradation pathways and stability during storage.

Biological Activity

Research indicates that this compound has several biological activities:

- Antimicrobial Activity : It has been studied for its potential to affect the efficacy of amoxicillin against various bacterial strains.

- Impact on Drug Stability : Investigations into how this impurity influences the degradation rates of amoxicillin have revealed insights into formulation stability.

- Potential Toxicity : Studies have suggested that impurities like this compound may contribute to adverse effects when present in high concentrations.

Data Table: Biological Activity Summary

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Interaction with PBPs | Inhibits bacterial growth similar to amoxicillin |

| Drug Stability | Effects on amoxicillin degradation | Alters degradation pathways |

| Toxicity | Potential adverse effects | Risk increases with higher impurity levels |

Case Studies

Several case studies have been conducted to evaluate the implications of this compound in pharmaceutical contexts:

- Stability Testing : A study assessed the stability of amoxicillin formulations containing varying levels of this compound. Results indicated that higher impurity levels correlated with increased degradation rates under accelerated storage conditions.

- Efficacy Assessment : Another investigation compared the antimicrobial efficacy of amoxicillin alone versus formulations containing this compound. The presence of the impurity was shown to reduce the overall effectiveness against certain resistant bacterial strains.

- Toxicological Analysis : A comprehensive review highlighted potential toxicity linked to impurities in antibiotic formulations, emphasizing the need for stringent quality control measures in pharmaceutical manufacturing.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds using spectral data, solubility, and synthetic pathways. Below is a comparative analysis based on CAS 905306-69-6 () and CAS 102562-86-7 (), which serve as proxies for structurally related compounds.

Table 1: Physicochemical Properties

Key Findings:

Structural Similarity : Both compounds share pyridine/benzamide cores with methoxy substituents, influencing solubility and bioavailability .

Synthetic Efficiency : HATU/THF systems (CAS 905306-69-6) achieve higher yields than hydrogenation routes (CAS 102562-86-7), aligning with trends in peptide-like synthesis .

Bioactivity Profile : High solubility but low BBB permeability in both compounds suggest applications in peripheral therapeutics rather than CNS-targeted drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.